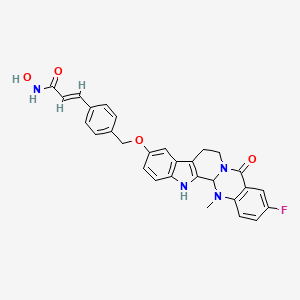
HDAC/Top-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDAC/Top-IN-1 is a compound that functions as an inhibitor of histone deacetylases and topoisomerases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, this compound can modulate gene expression and DNA replication, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of HDAC/Top-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a histone deacetylase inhibitor scaffold, followed by the introduction of a topoisomerase inhibitor moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up the synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
HDAC/Top-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used
Scientific Research Applications
HDAC/Top-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the effects of histone deacetylase and topoisomerase inhibition on gene expression and DNA replication. In biology, it is used to investigate the role of histone deacetylases and topoisomerases in cellular processes such as cell cycle regulation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions where dysregulation of histone deacetylase and topoisomerase activity is implicated. In industry, it is used in the development of new drugs and the optimization of existing therapeutic strategies.
Mechanism of Action
The mechanism of action of HDAC/Top-IN-1 involves the inhibition of histone deacetylases and topoisomerases. By binding to the active sites of these enzymes, this compound prevents the removal of acetyl groups from histone proteins and the regulation of DNA supercoiling. This leads to changes in chromatin structure, gene expression, and DNA replication. The molecular targets of this compound include the catalytic domains of histone deacetylases and topoisomerases, as well as other proteins involved in chromatin remodeling and DNA repair pathways.
Comparison with Similar Compounds
HDAC/Top-IN-1 is unique in its dual inhibition of histone deacetylases and topoisomerases. Similar compounds include other histone deacetylase inhibitors, such as vorinostat and romidepsin, and topoisomerase inhibitors, such as etoposide and camptothecin. While these compounds target either histone deacetylases or topoisomerases, this compound targets both, providing a broader range of biological effects and potential therapeutic applications. This dual inhibition makes this compound a valuable tool for studying the interplay between chromatin remodeling and DNA replication and for developing new therapeutic strategies for diseases involving dysregulation of these processes.
Properties
Molecular Formula |
C29H25FN4O4 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(E)-3-[4-[(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl)oxymethyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C29H25FN4O4/c1-33-25-10-7-19(30)14-23(25)29(36)34-13-12-21-22-15-20(8-9-24(22)31-27(21)28(33)34)38-16-18-4-2-17(3-5-18)6-11-26(35)32-37/h2-11,14-15,28,31,37H,12-13,16H2,1H3,(H,32,35)/b11-6+ |
InChI Key |
OYPZLONUGJGMDS-IZZDOVSWSA-N |
Isomeric SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)/C=C/C(=O)NO |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


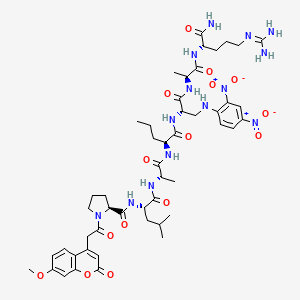
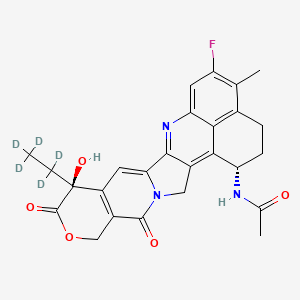
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
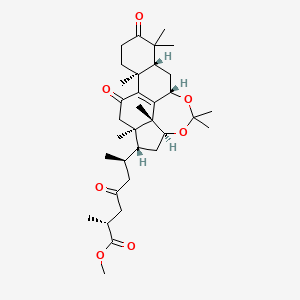
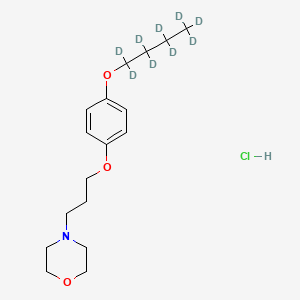
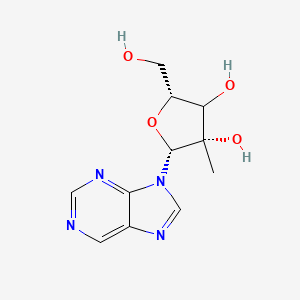
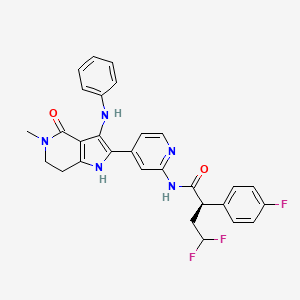
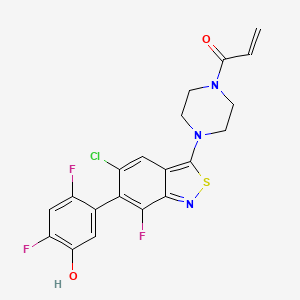

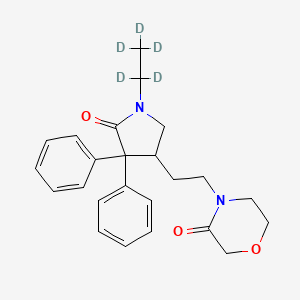
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)



